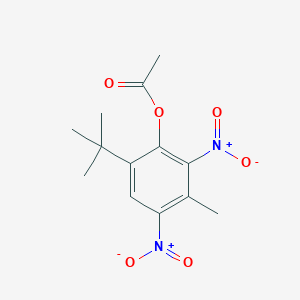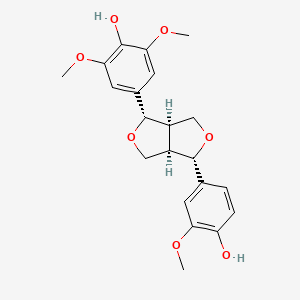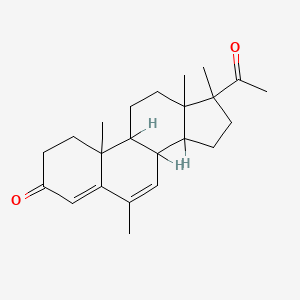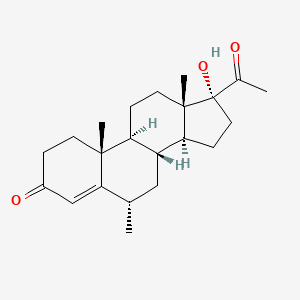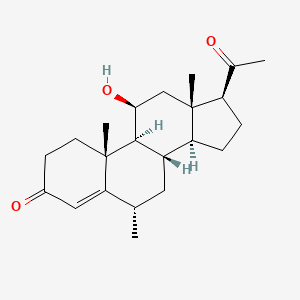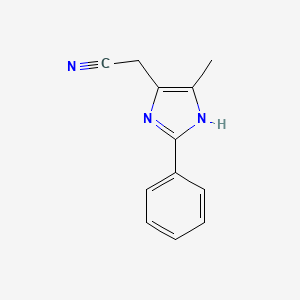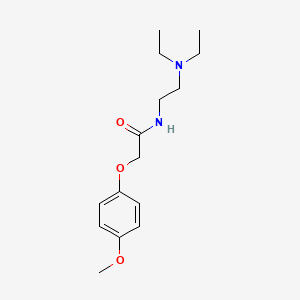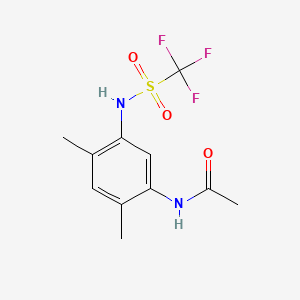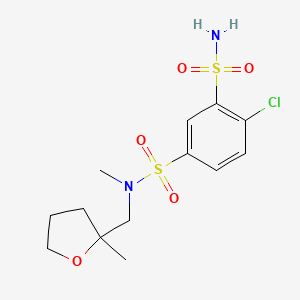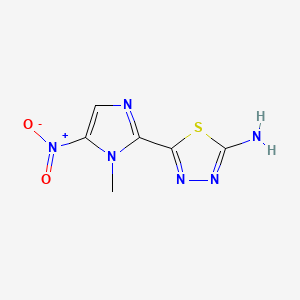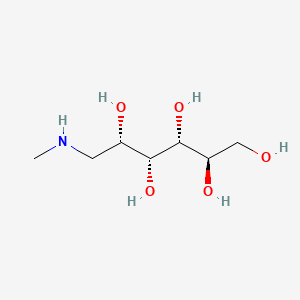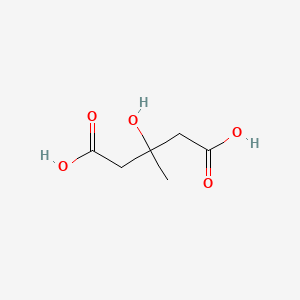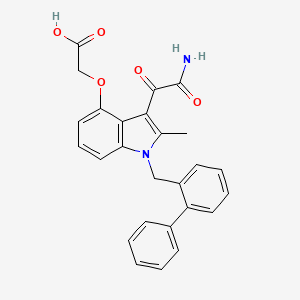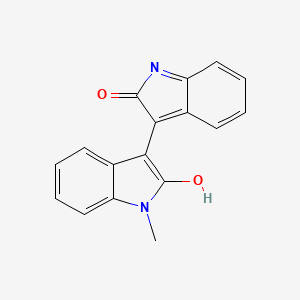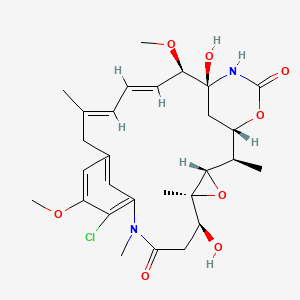
美坦新醇
描述
Maytansinol, also known as Ansamitocin P-0, is a derivative of Maytansine . It is a cytotoxic agent that inhibits the assembly of microtubules by binding to tubulin at the rhizoxin binding site . It is a macrolide of the ansamycin type and can be isolated from plants of the genus Maytenus .
Synthesis Analysis
Maytansinol is a valuable precursor for the preparation of maytansine derivatives (known as maytansinoids) . The synthetic pathways allow a variety of large substituents to be placed on maytansinol .Molecular Structure Analysis
The chemical formula of Maytansinol is C28H37ClN2O8 . Its exact mass is 564.22 and its molecular weight is 565.060 .Chemical Reactions Analysis
Maytansinol acylation reaction has been explored, resulting in a series of derivatives with novel modifications of the maytansine scaffold .Physical And Chemical Properties Analysis
Maytansinol has a molar mass of 692.20 g/mol . It is a solid substance .科学研究应用
针对性癌症治疗的半合成美坦新类似物
美坦新显示出作为抗癌剂的潜力,但受到全身毒性的阻碍。研究人员已经开发出半合成的美坦新类化合物,它们比美坦新更有效,并用于靶向递送方法选择性破坏癌细胞。这些美坦新类化合物与单克隆抗体结合后,表现出对靶细胞的特异性杀伤作用和显着的抗肿瘤活性 (Widdison 等,2006)。
探测微管动力学
美坦新类化合物被称为有效的微管结合剂,具有细胞毒活性。通过合成长链衍生物和美坦新类化合物偶联物,探索了它们作为细胞毒素和研究微管动力学的化学探针的应用。这些衍生物保持高活性,并为设计新的基于美坦新的探针提供了见解 (Boiarska 等,2022)。
癌症治疗中微管动力学抑制
美坦新靶向微管,引起有丝分裂停滞并有效杀死肿瘤细胞。它的衍生物经过开发以增强肿瘤特异性,在早期临床试验中显示出显着的潜力。这些衍生物强烈抑制微管动力学,表明它们在癌症治疗中作为微管毒物的有效作用 (Lopus 等,2010)。
开发新的微管结合剂
对美坦新醇酰基化反应的探索导致了美坦新支架上具有新修饰的新衍生物。对这些分子进行了表征,并显示出作为微管结合剂的潜力,突出了美坦新类支架在靶向癌症治疗中的相关性 (Marzullo 等,2021)。
与癌症治疗中放射线的结合
美坦新醇与放射线联合使用研究表明,它增强了放射线的作用,无论是在果蝇还是人类癌细胞中。发现美坦新醇和放射线的联合作用是相加的,这表明联合治疗在癌症治疗中具有潜在的途径 (Edwards 等,2011)。
新型递送系统
研究集中于美坦新类化合物的递送系统,以降低毒性并提高癌症治疗的疗效。例如,玉米醇蛋白纳米粒子被用作美坦新的无毒递送系统,用于治疗非小细胞肺癌。这种方法增强了细胞摄取并显示出显着的抗肿瘤活性,突出了使用纳米粒子靶向递送美坦新的潜力 (Yu 等,2019)。
有丝分裂停滞诱导
美坦新类化合物通过靶向微管,诱导癌细胞的有丝分裂停滞。在使用抗体美坦新类化合物偶联物对乳腺肿瘤细胞的研究中观察到这种机制,这导致有效的抗有丝分裂作用和微管动态不稳定的抑制 (Oroudjev 等,2010)。
先进的纳米颗粒组装
将共价药物偶联与顺序纳米颗粒组装相结合的策略被用于递送美坦新。这种方法显着降低了药物毒性并提高了肿瘤模型中的治疗效果,表明了用于癌症治疗的新一代纳米疗法 (Xie 等,2019)。
生物合成和基因簇
研究了放线菌属中美坦新类化合物的生物合成基因簇,以在生化和遗传水平上了解它们的形成。这项研究对于美坦新类化合物的未来基因工程和结构修饰至关重要 (Yu 等,2002)。
C3 酯侧链的作用
美坦新类化合物中的 C3 酯侧链被认为对其抗肿瘤活性至关重要。结构分析揭示了该位置的手性如何影响抗癌活性,为发现新的美坦新位点抑制剂提供了见解 (Li 等,2021)。
安全和危害
未来方向
属性
IUPAC Name |
(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+/t16-,20+,21+,22-,25+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXBEHQFHACTK-RZKXNLMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)O)C)\C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zwj9A2AJ2U | |
CAS RN |
57103-68-1 | |
| Record name | Maytansinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057103681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maytansine, O3-de(2-(acetylmethylamino)-1-oxopropyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAYTANSINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWJ9A2AJ2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



